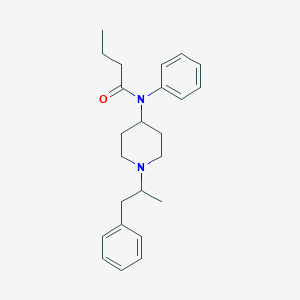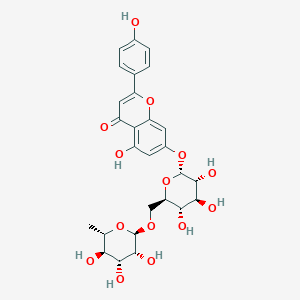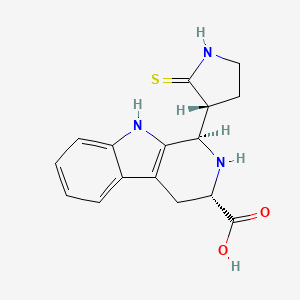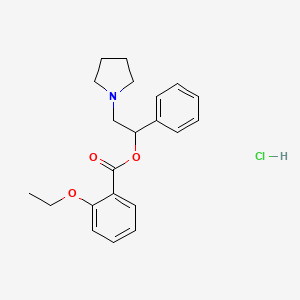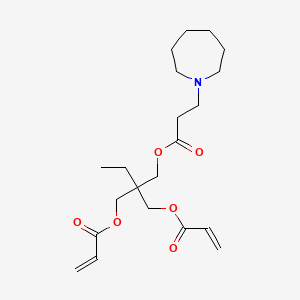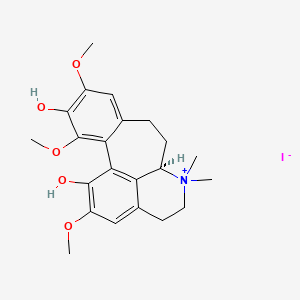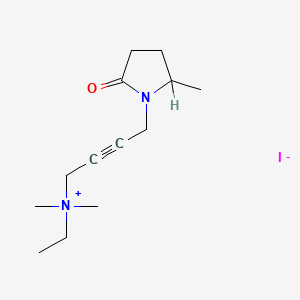
(+)-Thioctamidoethyl dimethylamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Thioctamidoethyl dimethylamine maleate is a chemical compound that combines the properties of thioctamide, dimethylamine, and maleate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The maleate component is derived from maleic acid, which is known for its role in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Thioctamidoethyl dimethylamine maleate typically involves multiple steps:
-
Formation of Thioctamidoethyl Dimethylamine: : This step involves the reaction of thioctamide with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the reaction.
-
Formation of Maleate Salt: : The resulting thioctamidoethyl dimethylamine is then reacted with maleic acid to form the maleate salt. This reaction is typically performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Thioctamidoethyl dimethylamine maleate can undergo various chemical reactions, including:
Oxidation: The thioctamide group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(+)-Thioctamidoethyl dimethylamine maleate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (+)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioctamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylamine group can enhance the compound’s solubility and facilitate its transport across cell membranes. The maleate component can act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioctamide: Known for its use in organic synthesis and potential biological activity.
Dimethylamine: A common amine used in various chemical reactions and industrial applications.
Maleic Acid: Widely used in organic synthesis and industrial processes.
Uniqueness
(+)-Thioctamidoethyl dimethylamine maleate is unique due to its combination of functional groups, which confer a range of chemical and biological properties
By combining the properties of thioctamide, dimethylamine, and maleate, this compound offers a unique set of characteristics that can be leveraged in various scientific and industrial applications.
Propriétés
Numéro CAS |
865661-02-5 |
|---|---|
Formule moléculaire |
C16H28N2O5S2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-[(3R)-dithiolan-3-yl]pentanamide |
InChI |
InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-;/m1./s1 |
Clé InChI |
SKAQSQJRTMBTAW-CBAKFZFCSA-N |
SMILES isomérique |
CN(C)CCNC(=O)CCCC[C@@H]1CCSS1.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


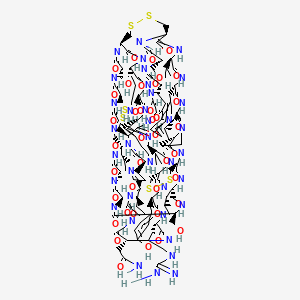
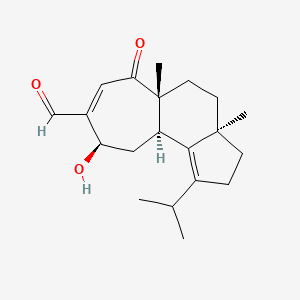
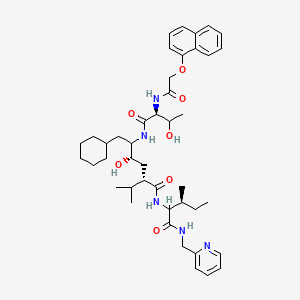
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
